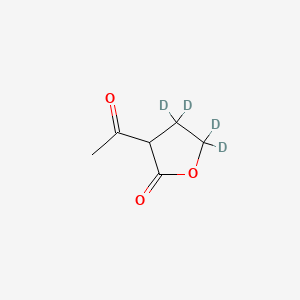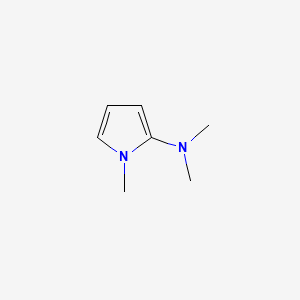
Atomoxetine-d3, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine Hydrochloride, which is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterated form, Atomoxetine-d3, is often used as an internal standard in mass spectrometry for the quantification of Atomoxetine .
Aplicaciones Científicas De Investigación
Atomoxetine-d3, Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in mass spectrometry for the quantification of Atomoxetine.
Biology: Used in studies involving the norepinephrine transporter and its role in neurotransmission.
Medicine: Primarily used in the treatment of ADHD and has been studied for its effects on cognitive functions.
Industry: Utilized in the pharmaceutical industry for the development of ADHD medications.
Mecanismo De Acción
- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .
- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .
- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .
Mode of Action
Biochemical Pathways
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atomoxetine Hydrochloride involves several steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then crystallized in acetone to yield another intermediate, which undergoes further arylation to produce Atomoxetine. The non-racemic form of Atomoxetine is achieved by resolution with L-mandelic acid to form a mandelate salt, which is finally converted into Atomoxetine Hydrochloride .
Industrial Production Methods
In industrial settings, the synthesis of Atomoxetine Hydrochloride follows a similar route but is optimized for large-scale production. High-performance liquid chromatography (HPLC) is often used to monitor the purity and identify any impurities that may form during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated.
Reduction: Not commonly involved in its metabolic pathway.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Substitution: Strong nucleophiles and appropriate solvents are used.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Viloxazine (Qelbree): Another selective norepinephrine reuptake inhibitor used for ADHD.
Methylphenidate: A stimulant medication commonly used for ADHD but has a different mechanism of action involving dopamine reuptake inhibition.
Uniqueness
Atomoxetine-d3, Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its use as an internal standard in mass spectrometry. Unlike stimulant medications, it has a lower potential for abuse and is effective in increasing norepinephrine and dopamine levels specifically in the prefrontal cortex .
Propiedades
IUPAC Name |
(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-NZDFJUHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)









